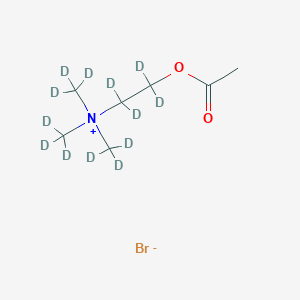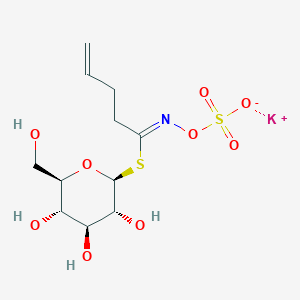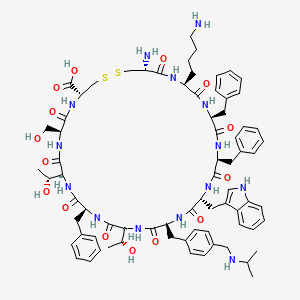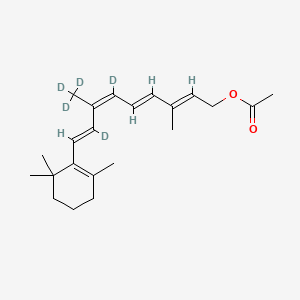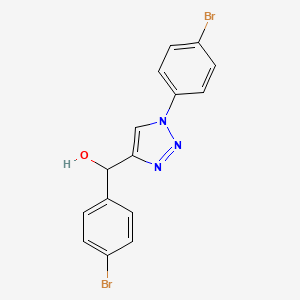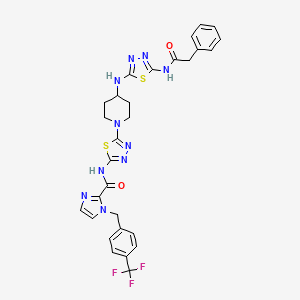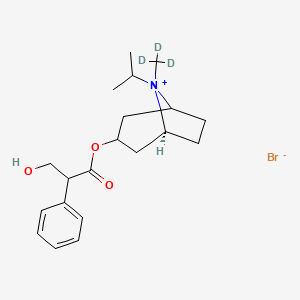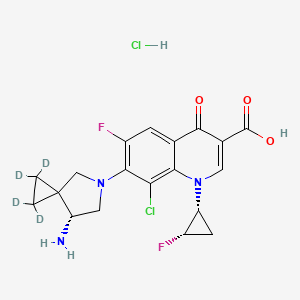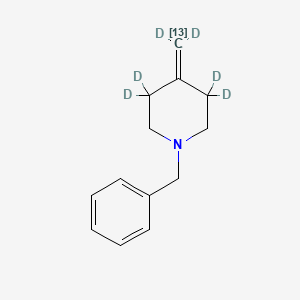
Tazarotene sulfoxide-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tazarotene sulfoxide-d8 is a deuterated form of tazarotene sulfoxide, a metabolite of tazarotene. Tazarotene is a third-generation acetylenic retinoid used primarily in the treatment of acne vulgaris, psoriasis, and photoaging. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stability and distinguishable mass spectrometric properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tazarotene sulfoxide-d8 typically involves the deuteration of tazarotene sulfoxide. One efficient process for the preparation of tazarotene involves starting from 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester. The synthetic pathway includes a palladium-mediated coupling reaction, which is a practical and efficient alternative to previous methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to use cost-effective reagents and avoid hazardous organometallic compounds. The key starting material, sulfoxide, is used to build the C-15 framework of the target compound through palladium-mediated coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Tazarotene sulfoxide-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Conversion back to tazarotene.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve nucleophilic reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tazarotene.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tazarotene sulfoxide-d8 is widely used in scientific research due to its stable isotopic properties. Its applications include:
Chemistry: Studying the metabolic pathways and degradation products of tazarotene.
Biology: Investigating the biological effects and interactions of tazarotene metabolites.
Medicine: Researching the pharmacokinetics and pharmacodynamics of tazarotene in clinical settings.
Industry: Used in the development of new retinoid-based therapies and formulations
Mécanisme D'action
Tazarotene sulfoxide-d8, like its parent compound tazarotene, undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid. Tazarotenic acid binds to retinoic acid receptors (RARs), specifically RARa, RARb, and RARg, with relative selectivity for RARb and RARg. This binding modifies gene expression, leading to the therapeutic effects observed in the treatment of acne, psoriasis, and photoaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tretinoin: A first-generation retinoid used in the treatment of acne and photoaging.
Isotretinoin: Another first-generation retinoid used for severe acne.
Adapalene: A third-generation retinoid similar to tazarotene but with different receptor selectivity.
Uniqueness
Tazarotene sulfoxide-d8 is unique due to its deuterated form, which provides stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and metabolic research, offering insights that are not easily obtainable with non-deuterated compounds .
Propriétés
Formule moléculaire |
C21H21NO3S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
ethyl 6-[2-[1-oxo-4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 |
Clé InChI |
BJSYAJPOMFRVOI-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |
SMILES canonique |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



